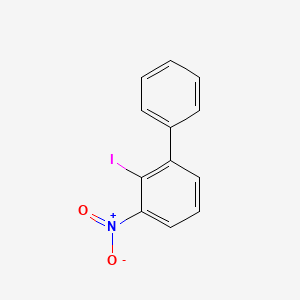
5-Methoxypyrazine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypyrazine-2-sulfonamide is an organosulfur compound with the molecular formula C5H7N3O3S and a molecular weight of 189.19 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the use of copper-catalyzed dual S–H/N–H activation, which allows for the efficient formation of sulfonamides from thiols and amines . The reaction typically takes place in a mixture of dimethyl sulfoxide (DMSO) and water, with copper iodide (CuI) as the catalyst and bipyridine (bpy) as the ligand, under air at temperatures between 70-80°C .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxypyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxypyrazine-2-sulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methoxypyrazine-2-sulfonamide involves its interaction with bacterial enzymes. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Known for its use in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
5-Methoxypyrazine-2-sulfonamide is unique due to its specific structure, which includes a methoxy group attached to the pyrazine ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activities compared to other sulfonamides .
Eigenschaften
Molekularformel |
C5H7N3O3S |
|---|---|
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
5-methoxypyrazine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |
InChI-Schlüssel |
NTXVMVHUZGQMSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


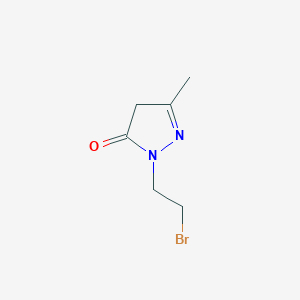
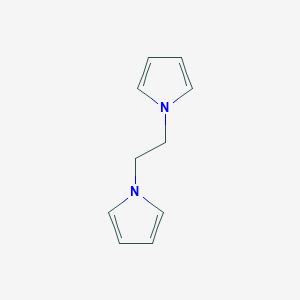
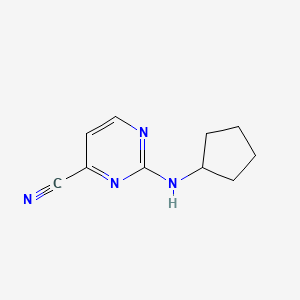

![10-Hydroxybenzo[h]quinoline-9-carbaldehyde](/img/structure/B13346174.png)
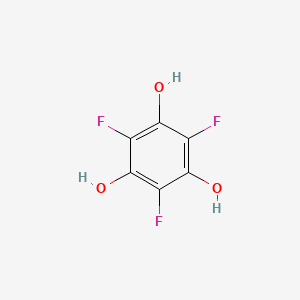
![tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13346183.png)
![(1R,2S,5S)-6,6-Dimethyl-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13346200.png)
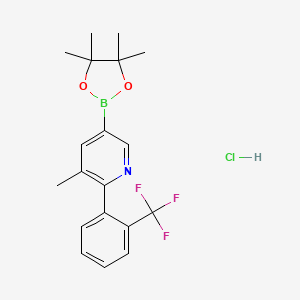
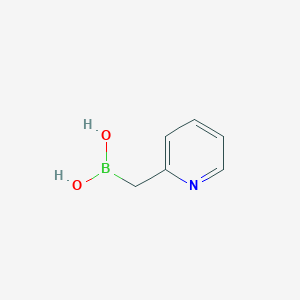
![Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B13346218.png)
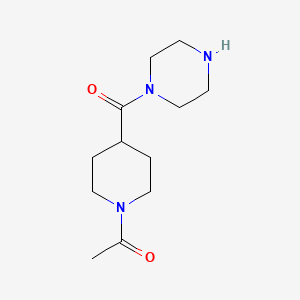
![8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13346230.png)
